3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine
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Overview
Description
3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a methyl group at the third position and an oxolan-2-ylmethoxy group at the sixth position. Pyridazine derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Mechanism of Action
Target of Action
The primary targets of 3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine are the Genome polyproteins of HRV-14 and HRV-1A . These polyproteins are crucial for the life cycle of the virus, playing a significant role in viral replication and assembly .
Mode of Action
It is known to interact with the genome polyproteins of hrv-14 and hrv-1a . This interaction could potentially disrupt the normal function of these polyproteins, thereby inhibiting the viral life cycle .
Biochemical Pathways
Given its targets, it is likely that it impacts the pathways related to viral replication and assembly .
Result of Action
Given its targets, it is likely that it inhibits the replication and assembly of certain viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-dicarbonyl compound.
Substitution Reactions: The methyl group can be introduced at the third position of the pyridazine ring through alkylation reactions using methylating agents such as methyl iodide.
Introduction of the Oxolan-2-ylmethoxy Group: The oxolan-2-ylmethoxy group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridazine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of pyridazine N-oxides.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of various substituted pyridazine derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Agrochemicals: Employed in the development of herbicides and pesticides.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
3-Methylpyridazine: Lacks the oxolan-2-ylmethoxy group, resulting in different chemical properties and biological activities.
6-Methoxypyridazine: Contains a methoxy group instead of the oxolan-2-ylmethoxy group, leading to variations in reactivity and applications.
Uniqueness
3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine is unique due to the presence of both the methyl and oxolan-2-ylmethoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in drug design and other applications .
Properties
IUPAC Name |
3-methyl-6-(oxolan-2-ylmethoxy)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8-4-5-10(12-11-8)14-7-9-3-2-6-13-9/h4-5,9H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNLWJDAPIWQNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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